molecular formula C12H18O2S B8630301 2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one CAS No. 61295-47-4

2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one

Cat. No. B8630301
CAS RN: 61295-47-4
M. Wt: 226.34 g/mol
InChI Key: YDFLJVYHYMMTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one is a useful research compound. Its molecular formula is C12H18O2S and its molecular weight is 226.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61295-47-4

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2,4-dimethyl-2-(2-methylfuran-3-yl)sulfanylpentan-3-one

InChI

InChI=1S/C12H18O2S/c1-8(2)11(13)12(4,5)15-10-6-7-14-9(10)3/h6-8H,1-5H3

InChI Key

YDFLJVYHYMMTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SC(C)(C)C(=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer, Y tube, nitrogen inlet, reflux condenser, thermometer and heating mantle, is added 0.57 g (0.005 moles) 2-methyl-3-furan thiol in 3 ml absolute methanol and a solution of 0.27 g (0.005 moles) sodium methoxide in 3 ml of absolute methanol. After 10 minutes stirring, 0.74 g (0.005 moles) 2-chloro-2,4-dimethyl-3-pentanone in 1 ml absolute methanol is added slowly. The reaction mass is then warmed to 35° C using a hot water bath and while maintaining the temperature of the reaction mass at 35° C it is placed under a nitrogen blanket. The reaction mass is then heated to reflux (65°-66° C) and refluxed for a period of 1 hour. At the end of the 1 hour reflux period, the reaction mass is allowed to cool and is worked up by adding thereto 10 ml of water. The reaction mass, being at a basic pH (9-10), is acidified with dilute HCl bringing the pH down to 6. N-Hexane is added to the reaction mass giving rise to two phases; an aqueous phase and an organic phase. The aqueous phase is extracted with 2 × 10 ml of hexane. The hexane extracts are separated, combined, washed with saturated sodium chloride solution and then dried over anhydrous sodium sulfate. The resulting solution is then concentrated to a weight of 1.02 g and the desired compound is isolated using GLC apparatus (conditions: SE-30 Column, 8 foot × 1/4 inch). NMR, IR and Mass Spectral analyses confirm that the structure of the resulting material is: ##SPC20##
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
[Compound]
Name
( 9-10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
N-Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.